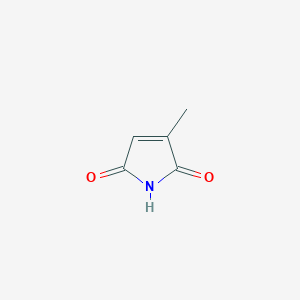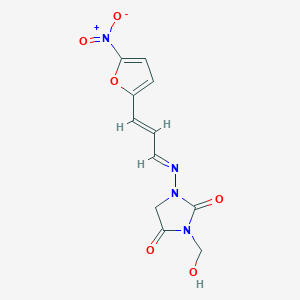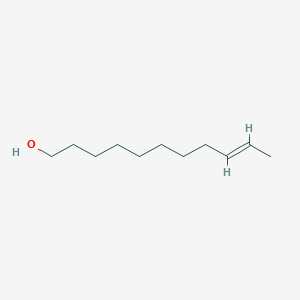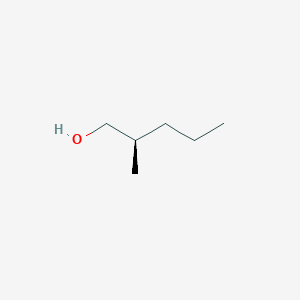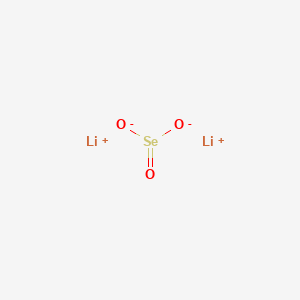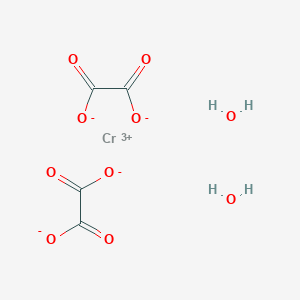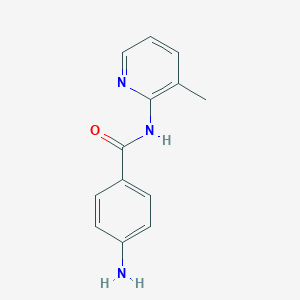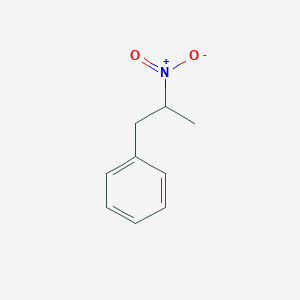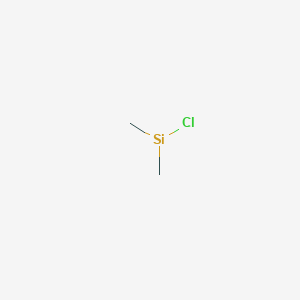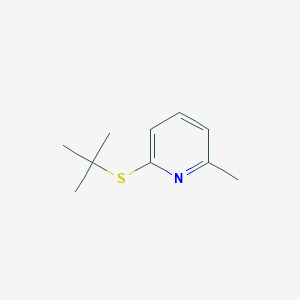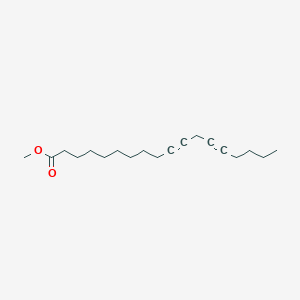
Methyl 10,13-octadecadiynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10,13-octadecadiynoate, also known as methyl linoleate, is a naturally occurring fatty acid ester derived from linoleic acid. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl 10,13-octadecadiynoate linoleate is not fully understood. However, it has been shown to modulate various signaling pathways involved in inflammation, cancer, and lipid metabolism. Methyl linoleate has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl linoleate has been shown to have various biochemical and physiological effects. It has been shown to modulate lipid metabolism by stimulating lipase and phospholipase A2 activity. It has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. Methyl linoleate has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl linoleate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It can be used as a substrate for lipase and phospholipase A2, which are important enzymes involved in lipid metabolism. Methyl linoleate has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful tool for investigating potential therapeutic applications.
However, there are also limitations to using Methyl 10,13-octadecadiynoate linoleate in lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which can make it difficult to study its effects in animal models. It can also be difficult to control the concentration of Methyl 10,13-octadecadiynoate linoleate in vivo, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on Methyl 10,13-octadecadiynoate linoleate. One potential area of research is investigating its potential therapeutic applications in various diseases, such as cancer, inflammation, and metabolic disorders. Another area of research is investigating its mechanism of action and the signaling pathways involved in its effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the product.
Métodos De Síntesis
Methyl linoleate can be synthesized through the esterification of linoleic acid with methanol in the presence of a catalyst. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of Methyl 10,13-octadecadiynoate linoleate has been extensively studied, and various methods have been developed to optimize the reaction conditions and improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
Methyl linoleate has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It can also be used as a substrate for lipase and phospholipase A2, which are important enzymes involved in lipid metabolism. Methyl linoleate has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Propiedades
Número CAS |
18202-24-9 |
|---|---|
Nombre del producto |
Methyl 10,13-octadecadiynoate |
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-10,13-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3 |
Clave InChI |
PCBPPTPURTWNQO-UHFFFAOYSA-N |
SMILES |
CCCCC#CCC#CCCCCCCCCC(=O)OC |
SMILES canónico |
CCCCC#CCC#CCCCCCCCCC(=O)OC |
Otros números CAS |
18202-24-9 |
Sinónimos |
10,13-Octadecadiynoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



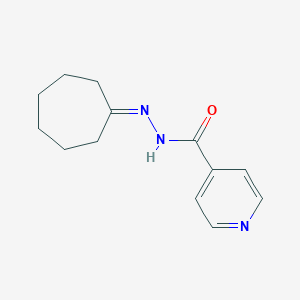
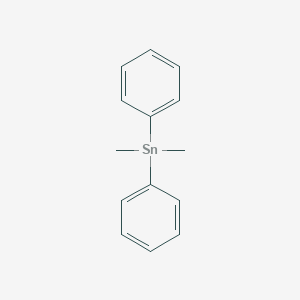
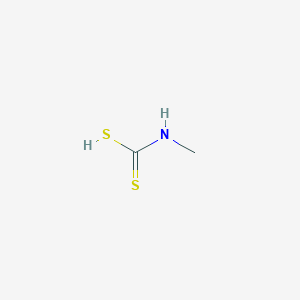
![Spiro[5.6]dodecane](/img/structure/B94616.png)
